molecular formula C7H15NO4 B14623411 2,3-Dihydroxypropyl 4-aminobutanoate CAS No. 57757-30-9

2,3-Dihydroxypropyl 4-aminobutanoate

Cat. No.: B14623411
CAS No.: 57757-30-9
M. Wt: 177.20 g/mol
InChI Key: VQSCWWWQTXFTBM-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 4-aminobutanoate is an organic compound with potential applications in various scientific fields. It is characterized by the presence of both hydroxyl and amino functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 4-aminobutanoate typically involves the reaction of 4-aminobutanoic acid with glycerol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 4-aminobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions include carbonyl compounds, primary amines, and substituted derivatives of this compound .

Scientific Research Applications

2,3-Dihydroxypropyl 4-aminobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 4-aminobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Properties

CAS No.

57757-30-9

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

2,3-dihydroxypropyl 4-aminobutanoate

InChI

InChI=1S/C7H15NO4/c8-3-1-2-7(11)12-5-6(10)4-9/h6,9-10H,1-5,8H2

InChI Key

VQSCWWWQTXFTBM-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OCC(CO)O)CN

Origin of Product

United States

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